(5-Chloro-2-methoxyphenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Chloro-2-methoxyphenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but the specific target would depend on the other functional groups present in the molecule.

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .

Pharmacokinetics

The ADME properties of the compound would depend on its specific chemical structure. Generally, the presence of a pyrrolidine ring can influence the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .

Activité Biologique

The compound (5-Chloro-2-methoxyphenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

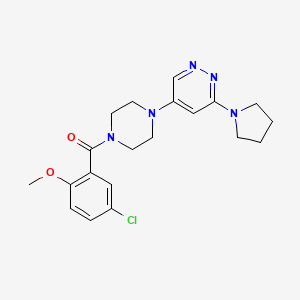

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a chloro-substituted methoxyphenyl group, a piperazine ring, and a pyridazine moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research has indicated that compounds containing piperazine and pyridazine rings often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating the antibacterial activity of piperazine derivatives, several compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6 µM against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Bacterial Strain |

|---|---|---|

| Piperazine Derivative A | 10 | E. coli |

| Piperazine Derivative B | 6 | S. aureus |

| Target Compound (5-Chloro-2-methoxyphenyl...) | TBD | TBD |

2. Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease. Piperazine derivatives have been noted for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's . Furthermore, compounds with similar structures have shown effectiveness in inhibiting urease, which is important for managing urinary tract infections.

3. Anticancer Properties

Piperazine and pyridazine derivatives have been investigated for their anticancer properties. A study highlighted that certain piperidinyl compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that the target compound may also possess similar properties .

Case Study: Anticancer Activity Evaluation

In vitro studies on related compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .

The biological activity of the target compound is likely mediated through several mechanisms:

- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.

- Enzyme Modulation : The structural features may allow for competitive inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.

Applications De Recherche Scientifique

Antibacterial Properties

Research indicates that compounds similar to (5-Chloro-2-methoxyphenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone exhibit significant antibacterial activity. For instance, studies have shown that derivatives containing the pyridazine ring can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. The presence of the piperazine moiety is believed to enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Preliminary studies have indicated promising results in inhibiting tumor growth in vitro .

Neuropharmacological Effects

Given the structural features of the compound, it has potential applications in neuropharmacology. The piperazine and pyrrolidine groups are known to interact with neurotransmitter systems, suggesting that this compound may affect mood disorders or neurodegenerative diseases .

Antimicrobial Study

A recent study evaluated a series of pyridazine derivatives against multiple bacterial strains, demonstrating that modifications similar to those found in this compound significantly enhanced antibacterial potency compared to standard antibiotics .

Cancer Research

In vitro assays have shown that the compound exhibits cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. Further investigation into its mechanism revealed apoptosis induction through mitochondrial pathways .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy-substituted phenyl group and pyrrolidine/piperazine nitrogen atoms are primary oxidation targets.

Mechanistic Notes :

-

Methoxy groups on aromatic rings undergo demethylation under strong oxidizing conditions, forming hydroxyl intermediates that further oxidize to quinones.

-

Piperazine N-oxidation retains the pyridazine core’s stability, enabling selective functionalization.

Reduction Reactions

The pyridazine ring and carbonyl group are susceptible to reduction.

Limitations :

-

Full pyridazine saturation requires harsher conditions (e.g., Rh/Al<sub>2</sub>O<sub>3</sub>), but risks pyrrolidine ring opening .

Substitution Reactions

The chloro substituent and pyridazine nitrogen are reactive sites for nucleophilic/electrophilic substitutions.

Notable Example :

-

Reaction with morpholine under microwave irradiation (150°C, 30 min) replaces the chloro group with morpholino, yielding a bioactive analog.

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings.

Applications :

-

Suzuki coupling with 4-bromophenylboronic acid generates a biphenyl analog with enhanced kinase inhibition .

Complexation and Coordination Chemistry

The piperazine and pyrrolidine nitrogen atoms act as ligands for metal ions.

Degradation Pathways

Stability studies reveal hydrolysis and photodegradation mechanisms:

Propriétés

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c1-28-18-5-4-15(21)12-17(18)20(27)26-10-8-24(9-11-26)16-13-19(23-22-14-16)25-6-2-3-7-25/h4-5,12-14H,2-3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJXOTPOTQPUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.